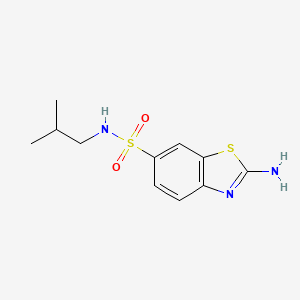

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

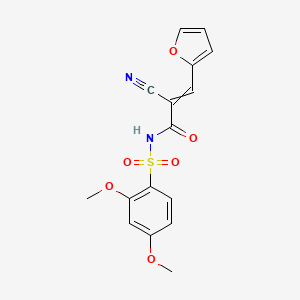

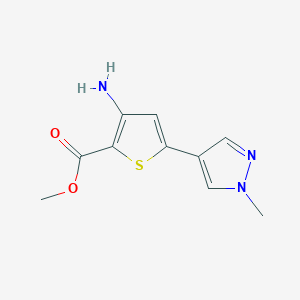

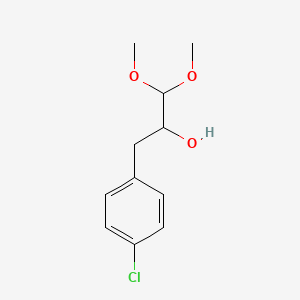

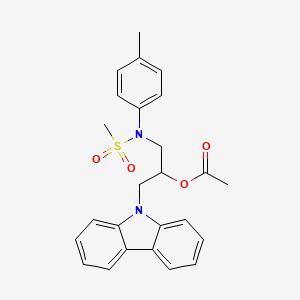

“2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide” is a complex organic compound. It contains an amine group (-NH2), a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is also bonded to a nitrogen atom) .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the amine group attached to the 2-position of the ring, and the sulfonamide group attached to the 6-position of the ring .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions characteristic of amines, benzothiazoles, and sulfonamides. These could include acid-base reactions, electrophilic aromatic substitution reactions, and reactions involving the sulfonamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and sulfonamide groups could confer solubility in water, while the benzothiazole group could contribute to its aromaticity .Scientific Research Applications

Hydroxylamine Reaction with Benzothiazole-2-Sulfonamides

Hydroxylamine reacts with benzothiazole-2-sulfonamides to produce 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction, facilitated by hydroxylamine's oxygen attack, occurs under mild conditions and can serve as a deprotection method for the cleavage of benzothiazole-2-sulfonyl-protected amino acids. The process involves structure-reactivity relationships, oxygen labeling experiments, and detection of intermediates and products to understand the reaction mechanism (Kamps, Belle, & Mecinović, 2013).

Biotransformation to Mercaptan and Conjugates

Benzothiazole-2 sulfonamide undergoes complete metabolism in rats, rabbits, and dogs, forming urinary metabolites identified as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This transformation involves the sulfonamide group's replacement by glutathione, forming an intermediate benzothiazole-2 glutathione, which undergoes further reactions to form the mentioned metabolites (Colucci & Buyske, 1965).

Carbonic Anhydrase Inhibition

A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and tested for inhibition of several human carbonic anhydrase isoforms. These compounds, especially those with 2-amino substitution, 2-acylamino, and halogenated derivatives, showed significant inhibition against cytosolic and transmembrane isoforms, suggesting potential applications in treating conditions associated with these enzymes (Abdoli et al., 2017).

Microbial Strategy for Sulfonamide Elimination

Microbacterium sp. strain BR1 degrades sulfamethoxazole and other sulfonamides through an unusual pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This process, involving the NADH-dependent hydroxylation of the carbon atom attached to the sulfonyl group, results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, highlighting a novel microbial strategy to eliminate sulfonamide antibiotics (Ricken et al., 2013).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-7(2)6-13-18(15,16)8-3-4-9-10(5-8)17-11(12)14-9/h3-5,7,13H,6H2,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYHKPXKPFLRCTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2976582.png)

![Ethyl 4-[4-[[3-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]phenyl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2976587.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonyl-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)

![Ethyl 2-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)acetate](/img/structure/B2976591.png)

![N-(oxolan-2-ylmethyl)-2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2976602.png)

![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)